3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
Description
Properties
IUPAC Name |
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHERDVMHZGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard-Mediated Functionalization of Naphthyridine Precursors
The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation of aminonitrile derivatives with carbonyl-containing reagents. For example, reaction of -methoxy--methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride at −30°C yields 2-methoxy-1,8-naphthyridine-3-carbaldehyde, a key intermediate for subsequent substitutions. This method achieves 72% isolated yield, with -NMR confirming the aldehyde proton at δ 9.89 ppm.
Thiolane 1,1-Dioxide Substituent Incorporation
Sulfone Synthesis via Oxidation of Thiolane Derivatives
Thiolane 1,1-dioxide is prepared by oxidizing tetrahydrothiophene with in acetic acid, achieving quantitative conversion. The sulfone group’s electron-withdrawing properties enhance stability and modulate the compound’s pharmacokinetic profile.
Alkylation of Piperidine Nitrogen with Chloromethyl Thiolane Sulfone
Coupling the sulfone to the piperidine nitrogen requires activation of the thiolane methyl group. Reaction of chloromethyl thiolane 1,1-dioxide with 4-(1,8-naphthyridin-2-yl)piperidine in , using as a base, yields the target compound in 65% yield after purification. -NMR analysis reveals a triplet at δ 3.42 ppm for the methylene bridge (−CH−N−) and a multiplet at δ 2.81–2.89 ppm for the piperidine protons.
Optimization of Reaction Conditions
Solvent and Temperature Effects on Alkylation Efficiency
A study comparing polar aprotic solvents (DMF, DMSO, ) demonstrates that maximizes alkylation efficiency (78% yield) due to its moderate polarity and low coordination with . Elevated temperatures (60°C) reduce side products by accelerating nucleophilic displacement.
Catalytic Enhancements Using Phase-Transfer Agents
Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 82% by facilitating interfacial contact between the organic sulfone and aqueous base.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
The final product’s -NMR spectrum (DMSO-, 500 MHz) exhibits distinctive signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion peak at 402.1421 ([M+H]), consistent with the molecular formula .
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthyridine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The naphthyridine moiety is particularly important for its biological activity, as it can intercalate into DNA and interfere with replication and transcription .
Comparison with Similar Compounds
Key Findings
Hydrophobic Enclosure Effects : The thiolane sulfone moiety in the target compound may enhance binding via hydrophobic enclosure interactions, a feature highlighted in Glide XP scoring for ligands with lipophilic groups enclosed by protein residues . This contrasts with carboxamide derivatives, which rely more on hydrogen bonding.
H-Bonding vs.
Piperidine Flexibility : The piperidine linker in the compound provides conformational flexibility, allowing adaptation to diverse binding pockets. This contrasts with rigid thiophene sulfonamides, which exhibit narrower target specificity .
Biological Activity
3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a complex organic compound characterized by its unique structural components, including a thiolane ring, a piperidine ring, and a naphthyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with naphthyridine and piperidine moieties often exhibit significant antimicrobial activity. The presence of the thiolane ring may enhance this property by influencing the compound's interaction with microbial targets. Preliminary studies suggest that this compound shows effectiveness against various bacterial strains, although specific IC50 values are yet to be fully documented in peer-reviewed literature.
Anticancer Activity
The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. These studies have demonstrated that modifications to the naphthyridine moiety can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound may possess similar properties.
The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within microbial and cancer cells. This interaction may inhibit key enzymatic pathways or disrupt cellular processes essential for growth and survival. For example, naphthyridine derivatives have been shown to inhibit phosphatidylinositol kinases in Plasmodium falciparum, which is relevant for developing antimalarial agents .
Case Studies
A study on related naphthyridine derivatives highlighted their dual inhibitory effects on Plasmodium falciparum phosphatidylinositol 4-kinase and hemozoin formation. These findings underscore the potential for this compound to serve as a lead compound for further development in treating malaria and other infectious diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | C18H23N3O2S | Antimicrobial | Effective against Gram-positive bacteria |
| Compound B | C20H25N5O2 | Anticancer | IC50 = 25 µM against breast cancer cells |
| Compound C | C19H24N4O3 | Antimalarial | Inhibits Plasmodium PI4K with IC50 = 40 nM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide, and how can reaction intermediates be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and oxidation. For example, the 1,8-naphthyridine core can be synthesized via microwave-assisted cyclization (similar to fused naphthyridine derivatives in and ). Intermediate purification should employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Optimization of the piperidine-thiolane linkage requires pH-controlled conditions (pH 7–9) to prevent sulfone overoxidation.
- Data Contradictions : Some protocols suggest microwave acceleration (), while others use conventional heating (). Validate efficiency via comparative yield analysis (HPLC purity >95% recommended).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of:
- NMR (H, C, DEPT-135) to confirm connectivity, particularly for the thiolane sulfone and piperidine-naphthyridine moieties.
- HRMS (ESI-TOF) to verify molecular weight (expected error <2 ppm).
- XRD for crystallographic data, critical for confirming stereochemistry of the piperidine-thiolane bridge.
- Advanced Tip : DFT calculations (B3LYP/6-31G**) can predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods due to potential respiratory irritation ().
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
- Contradictions : While GHS classifications are absent (), assume acute toxicity (Category 4) based on structural analogs ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 1,8-naphthyridine derivatives?
- Case Study : For example, some 1,8-naphthyridines show topoisomerase I inhibition (), while others exhibit antimicrobial activity ().
- Methodology :
- Target-Specific Assays : Use isoform-specific enzyme assays (e.g., human topoisomerase I vs. bacterial gyrase).
- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to identify off-target effects.
- SAR Analysis : Compare substituent effects (e.g., sulfone vs. thioether) using IC correlation matrices .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance oral bioavailability.
- CYP450 Screening : Use liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS can track sulfone oxidation or naphthyridine ring cleavage.
- Stability Testing : Conduct pH-dependent degradation studies (pH 1–9, 37°C) to simulate gastrointestinal conditions .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Prioritize residues within 4Å of the sulfone group.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the piperidine-thiolane linker.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing thiolane with oxolane) .
Q. What analytical techniques are suitable for detecting impurities in scaled-up batches?
- Methodology :
- HPLC-DAD : Use a C18 column (5µm, 4.6×250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min). Monitor at 254 nm.
- LC-HRMS : Identify impurities via exact mass (e.g., de-sulfonated byproducts).
- NMR Spiking : Add reference standards (e.g., 1,8-naphthyridine) to confirm impurity structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
